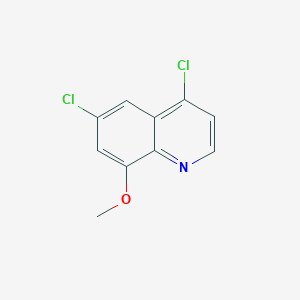
4,6-Dichloro-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-二氯-8-甲氧基喹啉是一种化学化合物,其分子式为C10H7Cl2NO,分子量为228.07 g/mol 。该化合物属于喹啉类,以其多样的生物活性而闻名,并在医药、化学和工业等各个领域得到应用。
准备方法
合成路线和反应条件: 4,6-二氯-8-甲氧基喹啉的合成通常涉及喹啉衍生物的氯化和甲氧基化。 一种常见的方法是使 4,6-二氯喹啉与甲醇在碱(如甲醇钠)的存在下于回流条件下反应 。
工业生产方法: 4,6-二氯-8-甲氧基喹啉的工业生产可能涉及大规模的氯化和甲氧基化过程,利用高效的催化剂和优化的反应条件来确保高产率和纯度。 使用连续流动反应器和先进的纯化技术可以进一步提高生产过程的效率 。
化学反应分析
反应类型: 4,6-二氯-8-甲氧基喹啉会发生各种化学反应,包括:
取代反应: 氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
氧化和还原反应: 该化合物可以被氧化形成喹啉 N-氧化物,或被还原形成二氢喹啉.
常用试剂和条件:
取代反应: 常用试剂包括甲醇钠、叔丁醇钾或其他强碱。
氧化反应: 常用氧化剂包括过氧化氢或间氯过氧苯甲酸(m-CPBA)。
主要产物:
取代产物: 取决于所用亲核试剂,会产生各种取代喹啉。
氧化产物: 喹啉 N-氧化物。
还原产物: 二氢喹啉.
科学研究应用
4,6-二氯-8-甲氧基喹啉在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂杂环化合物的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 研究正在进行,以探索其作为各种疾病治疗剂的潜力。
作用机制
4,6-二氯-8-甲氧基喹啉的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制某些酶或受体,从而导致其生物学效应。 例如,它可能作为一种酶抑制剂,破坏微生物或癌细胞中的关键代谢途径 .
类似化合物:
- 4,6-二氯喹啉
- 8-甲氧基喹啉
- 4-氯-6-甲氧基喹啉
比较: 4,6-二氯-8-甲氧基喹啉由于在喹啉环上同时存在氯和甲氧基取代基而独一无二。这种官能团的组合赋予其独特的化学和生物学性质,使其成为各种应用的宝贵化合物。 与它的类似物相比,它可能表现出增强的生物活性或不同的反应模式 .
相似化合物的比较
- 4,6-Dichloroquinoline
- 8-Methoxyquinoline
- 4-Chloro-6-methoxyquinoline
Comparison: 4,6-Dichloro-8-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity patterns .
生物活性
4,6-Dichloro-8-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol. Its structure features two chlorine atoms at positions 4 and 6 and a methoxy group at position 8 on the quinoline ring, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, studies show that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound's anticancer activity is attributed to its ability to intercalate into DNA structures, disrupting cellular replication processes. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves enzyme inhibition and interaction with specific molecular targets. It may disrupt metabolic pathways crucial for the survival of microorganisms or cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against multiple pathogenic strains, outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were evaluated on HeLa cells (cervical cancer cell line). The study found that at concentrations up to 200 µM, there was no significant toxicity to non-cancerous cells while effectively reducing viability in cancer cells .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 16 | Effective against Gram-negative bacteria |
| Anticancer | HeLa Cells | N/A | Induces apoptosis without significant toxicity |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Disrupts key metabolic pathways in microorganisms/cancer cells |
| DNA Intercalation | Prevents proper DNA replication |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
属性
CAS 编号 |
1189106-28-2 |
|---|---|
分子式 |
C10H7Cl2NO |
分子量 |
228.07 g/mol |
IUPAC 名称 |
4,6-dichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3 |
InChI 键 |
GDXNFNKPSDHMER-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C(C=CN=C12)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















